molecular formula C17H21N3O2 B5548528 (4-ETHYLPIPERAZINO)(5-METHYL-3-PHENYL-4-ISOXAZOLYL)METHANONE

(4-ETHYLPIPERAZINO)(5-METHYL-3-PHENYL-4-ISOXAZOLYL)METHANONE

Cat. No.: B5548528
M. Wt: 299.37 g/mol
InChI Key: ITEPPWPIXHBMLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-ETHYLPIPERAZINO)(5-METHYL-3-PHENYL-4-ISOXAZOLYL)METHANONE is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.37 g/mol. The purity is usually 95%.
The exact mass of the compound 1-ethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine is 299.16337692 g/mol and the complexity rating of the compound is 376. The solubility of this chemical has been described as 40 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A study by Rajkumar et al. (2014) details the synthesis of piperazine derivatives, including compounds similar to 1-ethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine. These compounds were synthesized using a cyclo condensation method and characterized using IR, 1H and 13C NMR, and mass spectral studies (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Antimicrobial Activity

  • Piperazine derivatives have shown significant antibacterial and antifungal activities. For example, some synthesized compounds in the study by Rajkumar et al. demonstrated excellent activity when compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Chromatographic Analysis

  • Chilmonczyk et al. (2005) investigated the chromatographic behavior of racemic 1,4-disubstituted piperazines on carbohydrate chiral stationary phases, demonstrating the importance of piperazine derivatives in analytical chemistry (Chilmonczyk et al., 2005).

Antidepressant and Antianxiety Activity

  • Kumar et al. (2017) synthesized a series of piperazine compounds with antidepressant and antianxiety properties. These compounds were tested in animal models, showing significant activity (Kumar et al., 2017).

Insecticide Design

  • Cai et al. (2010) explored using a piperazine derivative as a lead compound for novel insecticides, demonstrating that piperazine-based compounds could be effective in pest control (Cai et al., 2010).

CO2 Capture Application

  • Freeman et al. (2010) researched the use of aqueous piperazine in carbon dioxide capture, highlighting its resistance to thermal degradation and oxidation, which is crucial for environmental applications (Freeman, Davis, & Rochelle, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it could interact with specific proteins or enzymes in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the precautions needed when handling it .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its properties in more detail, and developing methods for its synthesis .

Properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-3-19-9-11-20(12-10-19)17(21)15-13(2)22-18-16(15)14-7-5-4-6-8-14/h4-8H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEPPWPIXHBMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(ON=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725461
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.